molecular formula C9H12BrN B13136811 1-(2-bromo-6-methylphenyl)-N-methylmethanamine

1-(2-bromo-6-methylphenyl)-N-methylmethanamine

Cat. No.: B13136811
M. Wt: 214.10 g/mol
InChI Key: NLTXJFRRFDJKCQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine is an organic compound with the molecular formula C9H12BrN. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a methylamine group. It is a derivative of aniline and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-methylphenyl)-N-methylmethanamine typically involves the bromination of 2-methylaniline followed by methylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Production of nitroso or nitro compounds.

    Reduction: Generation of primary amines or hydrocarbons.

Scientific Research Applications

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-6-methylphenyl)-N-methylethanamine
  • 1-(2-Bromo-6-methylphenyl)-N-methylpropanamine
  • 1-(2-Bromo-6-methylphenyl)-N-methylbutanamine

Uniqueness

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

1-(2-bromo-6-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12BrN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3

InChI Key

NLTXJFRRFDJKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CNC

Origin of Product

United States

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